1-{[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Description
The compound 1-{[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a heterocyclic derivative featuring a pyrazole core substituted with a tetrazole-linked propenyl (allyl) group and an amine functionality. Its hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications such as drug formulation and bioavailability optimization .
Properties
IUPAC Name |
1-[(1-prop-2-enyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h2,4-5H,1,3,6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFROMYKLAHECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of prop-2-en-1-yl derivatives with tetrazole and pyrazole moieties. The general method includes:
- Formation of Tetrazole Ring : The initial reaction involves the formation of a tetrazole ring through the reaction of hydrazine derivatives with suitable carbonyl compounds.
- Coupling with Pyrazole : The resultant tetrazole is then coupled with a pyrazolyl amine to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. For instance, a series of pyrazole-derived hydrazones demonstrated potent inhibitory activity against Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . This suggests that similar derivatives may exhibit significant antimicrobial effects.
Anticancer Properties
Research has indicated that compounds containing pyrazole and tetrazole structures can exhibit anticancer activity. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines while sparing normal cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Toxicity Studies
In vivo toxicity assessments have been conducted on related compounds, revealing non-toxic profiles based on physiological blood markers in mouse models . Such findings are crucial for evaluating the safety of new drug candidates derived from this chemical class.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI reported the synthesis and antimicrobial testing of various pyrazole derivatives against multiple bacterial strains. The results indicated that certain compounds were effective against drug-resistant strains, underscoring their potential as narrow-spectrum antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazole derivatives, where compounds were tested against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Data Tables
| Biological Activity | MIC (µg/mL) | Cell Line Tested | Effect |
|---|---|---|---|
| Antimicrobial | 0.78 | Acinetobacter baumannii | Inhibition |
| Anticancer | Varies | MCF-7 (breast cancer) | Apoptosis Induction |
Comparison with Similar Compounds
Tetrazole-Pyrazole Hybrids
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride ():
- Key Differences : Cyclopropane ring replaces the allyl group, reducing steric bulk.
- Implications : Smaller substituents may improve membrane permeability but reduce binding site specificity compared to the allyl group in the target compound.
- Molecular Weight : 225.12 vs. ~265.7 (target compound), indicating a simpler structure .
- Implications: Triazole’s aromaticity may enhance metabolic stability but reduce solubility compared to tetrazole .
Pyrazole Derivatives with Varied Heterocycles
- 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (): Key Differences: Imidazo-pyridine replaces tetrazole, introducing a fused bicyclic system.
Physicochemical Properties
Key Observations :
- The target compound’s allyl group increases hydrophobicity compared to cyclopropane derivatives but may offer flexibility for target engagement.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, cyclization of intermediates using phosphorus oxychloride at elevated temperatures (e.g., 120°C) is effective for forming tetrazole-pyrazole hybrids . Optimization parameters include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and hydrogen bonding patterns.
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm).
- X-ray crystallography : Resolves solid-state conformation and intermolecular interactions (e.g., hydrogen bonding networks) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tetrazole ring.
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation.
- Safety : Consult safety data sheets (SDS) for analogous pyrazole derivatives; wear PPE to minimize exposure to hydrochloride byproducts .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulate binding affinity to target proteins (e.g., enzymes with tetrazole-binding pockets).
- QSAR modeling : Correlate substituent effects (e.g., allyl groups on tetrazole) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess conformational stability in aqueous environments .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability.
- Structural validation : Confirm compound identity via HPLC and NMR before testing.
- Meta-analysis : Compare data from structurally similar analogs (e.g., 1,5-diarylpyrazole derivatives) to identify trends .
Q. How does the substitution pattern on the tetrazole and pyrazole rings affect reactivity and target interactions?
- Tetrazole modifications : Allyl groups (prop-2-en-1-yl) enhance metabolic stability but may reduce solubility.
- Pyrazole substitution : The 4-amine group facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets).
- Kinetic studies : Use stopped-flow techniques to measure reaction rates with electrophiles .
Q. What in vitro models are suitable for evaluating its pharmacological effects?
Q. What crystallization techniques determine its solid-state structure?
- Slow evaporation : Dissolve in ethanol/water mixtures and evaporate under controlled humidity.
- Temperature-gradient methods : Optimize crystal growth by varying cooling rates.
- XRD analysis : Refine data with software like SHELXL to resolve disorder in the allyl group .
Q. How to design structure-activity relationship (SAR) studies for its analogs?
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) on the pyrazole ring.
- Biological profiling : Test analogs against a panel of targets (e.g., GPCRs, ion channels) to identify selectivity trends.
- Data clustering : Use PCA to group compounds by activity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
